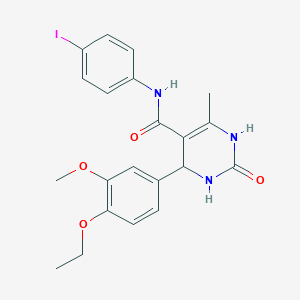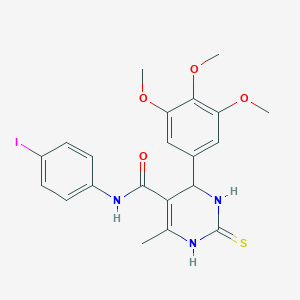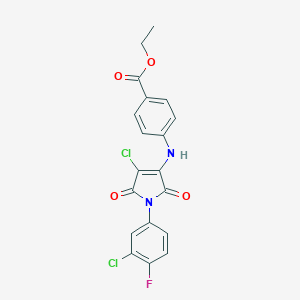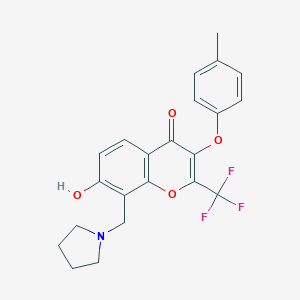
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, inflammation, and fever. It was first introduced in 1973 and has since become one of the most widely prescribed drugs in the world. Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. In
Wirkmechanismus
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation, and they cause blood vessels to dilate, which increases blood flow to the affected area. This increased blood flow causes swelling and pain. By inhibiting the production of prostaglandins, this compound reduces inflammation and relieves pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, as well as the production of other inflammatory mediators such as leukotrienes and cytokines. This compound has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. In addition, this compound has been shown to have antioxidant properties, which may help to protect cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. This compound has also been extensively studied, which means that there is a large body of literature available on its use and effects. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have a number of off-target effects, which may complicate the interpretation of results. In addition, the use of this compound may be limited by its potential toxicity, particularly at high doses.
Zukünftige Richtungen
There are a number of future directions for research on N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that this compound may be able to reduce the production of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease. Another area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that this compound may be able to inhibit the growth of cancer cells by reducing the production of prostaglandins. Finally, there is interest in developing new formulations of this compound that may be more effective or have fewer side effects than the currently available formulations.
Synthesemethoden
The synthesis of N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 3,4-dichloroaniline with 3-methylphenol in the presence of a base to form 3,4-dichlorophenyl-3-methylphenyl ether. This intermediate is then reacted with butyric anhydride to form the final product, this compound. The synthesis of this compound is a relatively simple process and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. This compound has also been shown to be effective in the treatment of postoperative pain, menstrual pain, and migraine headaches. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.
Eigenschaften
Molekularformel |
C17H17Cl2NO2 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-12-4-2-5-14(10-12)22-9-3-6-17(21)20-13-7-8-15(18)16(19)11-13/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,21) |
InChI-Schlüssel |
CCVZOIHWRWOZEA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(2-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285081.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-tert-butylphenoxy)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B285097.png)


